6-Aminopyridin-3-sulfonylchlorid

Übersicht

Beschreibung

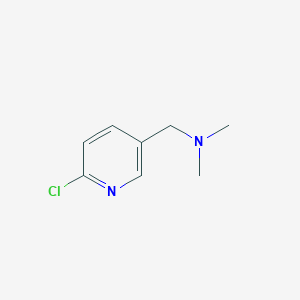

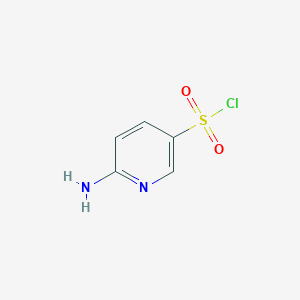

6-Aminopyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 289483-92-7 . It has a molecular weight of 192.63 .

Synthesis Analysis

The synthesis of 6-Aminopyridine-3-sulfonyl chloride involves the diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis

The molecular formula of 6-Aminopyridine-3-sulfonyl chloride is C5H5ClN2O2S . Its average mass is 192.623 Da and its monoisotopic mass is 191.976028 Da .Chemical Reactions Analysis

2-Aminopyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .Wissenschaftliche Forschungsanwendungen

Synthese von substituierten Pyridin-3-Sulfonylchloriden

6-Aminopyridin-3-sulfonylchlorid kann zur Synthese verschiedener substituierter Pyridin-3-Sulfonylchloride verwendet werden . Die Bedingungen für diese Synthese wurden unter Berücksichtigung des detaillierten Verständnisses dieser Substitution optimiert .

Herstellung von Pyridin-3-Sulfonsäuren

Die synthetisierten Pyridin-3-Sulfonylchloride können in Pyridin-3-Sulfonsäuren umgewandelt werden . Sulfonsäurederivate sind Verbindungen von großer Bedeutung für die Industrie und Landwirtschaft und dienen als Zwischenprodukte für die Synthese vieler wertvoller technischer und pharmazeutischer Verbindungen .

Erzeugung von Pyridin-3-Sulfonamiden

Pyridin-3-Sulfonylchloride können auch in Pyridin-3-Sulfonamide umgewandelt werden . Diese Verbindungen finden Verwendung als Pharmazeutika, Pflanzenwachstumsregulatoren, Herbizide usw. .

Katalysatorfreie α-C–H-Funktionalisierungen von tertiären Aminen

This compound kann bei der katalytorfreien α-C–H-Funktionalisierung von tertiären Aminen verwendet werden . Dies ist ein viel untersuchtes Feld, da mehrere wichtige stickstoffhaltige Heterocyclen oder Verbindungen durch diese Strategie synthetisiert werden können .

Synthese von bioaktiven Stickstoffheterocyclen

Stickstoffhaltige Heterocyclen sind in der Natur allgegenwärtig und ein wichtiges Strukturmotiv in vielen bioaktiven Verbindungen . Die α-C–H-Funktionalisierung von tertiären Aminen, die unter Verwendung von this compound erreicht werden kann, ist derzeit eine der am besten untersuchten C–H-Funktionalisierungen .

Grüne Alternative zu herkömmlichen organischen Umwandlungen

Die α-C–H-Funktionalisierung von tertiären Aminen unter Verwendung von this compound hat sich als eine grüne Alternative zu anderen herkömmlichen organischen Umwandlungen erwiesen, da sie wesentliche Merkmale wie Atomökonomie, einfache Betriebsart, Energieeinsparungen aufweist und auch die Vorfunktionalisierung von Ausgangsmaterialien vermeidet .

Wirkmechanismus

Target of Action

6-Aminopyridine-3-sulfonyl chloride is a synthetic compound that has been used in the synthesis of various substituted pyridine-3-sulfonyl chlorides . The primary targets of this compound are substituted 3-aminopyridines . These aminopyridines play a crucial role in the synthesis of many valuable technical and pharmaceutical compounds .

Mode of Action

The compound interacts with its targets through a process known as diazotation . This involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .

Biochemical Pathways

The biochemical pathway involved in the action of 6-Aminopyridine-3-sulfonyl chloride is the synthesis of pyridine-3-sulfonyl chlorides . This process involves the diazotation of substituted 3-aminopyridines and subsequent substitution of diazo groups with sulfonyl groups . The synthesized pyridine-3-sulfonyl chlorides can then be converted to pyridine-3-sulfonic acids and -sulfonyl amides .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that the compound’s ADME properties and bioavailability could be influenced by factors such as temperature and storage conditions.

Result of Action

The result of the action of 6-Aminopyridine-3-sulfonyl chloride is the production of pyridine-3-sulfonyl chlorides . These can then be converted into pyridine-3-sulfonic acids and -sulfonyl amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Action Environment

The action of 6-Aminopyridine-3-sulfonyl chloride is influenced by environmental factors such as temperature and the presence of air . For example, 2-Aminopyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as temperature and atmospheric composition.

Vorteile Und Einschränkungen Für Laborexperimente

6-Aminopyridine-3-sulfonyl chloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It is also soluble in a variety of organic solvents and is stable in aqueous solution. 6-Aminopyridine-3-sulfonyl chloride is also a versatile reagent and can be used in a wide range of reactions.

However, there are some limitations to the use of 6-Aminopyridine-3-sulfonyl chloride in laboratory experiments. It is a strong acid and can cause skin and eye irritation. It is also flammable and must be handled with care. In addition, 6-Aminopyridine-3-sulfonyl chloride can react with certain compounds and may interfere with the results of certain experiments.

Zukünftige Richtungen

6-Aminopyridine-3-sulfonyl chloride has a wide range of potential applications in scientific research. It has been used in the synthesis of various biologically active compounds and has been studied for its potential applications in medicine and biochemistry. In the future, 6-Aminopyridine-3-sulfonyl chloride could be used in the synthesis of new drugs and other therapeutic agents. It could also be used in the development of new diagnostic tools and biomarkers. Additionally, 6-Aminopyridine-3-sulfonyl chloride could be used in the development of new materials and technologies.

Biochemische Analyse

Biochemical Properties

6-Aminopyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity and function of the target biomolecules. For example, 6-Aminopyridine-3-sulfonyl chloride can inhibit certain enzymes by modifying their active sites, thereby affecting their catalytic activity .

Cellular Effects

The effects of 6-Aminopyridine-3-sulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-Aminopyridine-3-sulfonyl chloride has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of 6-Aminopyridine-3-sulfonyl chloride involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, causing changes in gene expression. The sulfonylation of proteins by 6-Aminopyridine-3-sulfonyl chloride can result in the modification of protein structure and function, which can have downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Aminopyridine-3-sulfonyl chloride can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to 6-Aminopyridine-3-sulfonyl chloride can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that the stability and degradation of 6-Aminopyridine-3-sulfonyl chloride can influence its biological activity .

Dosage Effects in Animal Models

The effects of 6-Aminopyridine-3-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. At high doses, 6-Aminopyridine-3-sulfonyl chloride can exhibit toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

6-Aminopyridine-3-sulfonyl chloride is involved in various metabolic pathways, including those mediated by sulfotransferases. These enzymes catalyze the transfer of sulfonate groups to acceptor molecules, leading to the formation of sulfonated products. This compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes. The interaction of 6-Aminopyridine-3-sulfonyl chloride with metabolic pathways can have downstream effects on cellular function and energy production .

Transport and Distribution

The transport and distribution of 6-Aminopyridine-3-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 6-Aminopyridine-3-sulfonyl chloride can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of 6-Aminopyridine-3-sulfonyl chloride is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 6-Aminopyridine-3-sulfonyl chloride can affect its interactions with biomolecules and its ability to modulate cellular processes .

Eigenschaften

IUPAC Name |

6-aminopyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNXODBGVQIFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477724 | |

| Record name | 6-Aminopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289483-92-7 | |

| Record name | 6-Aminopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)